8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane
Description
Properties
IUPAC Name |
8-benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(2)14-9-18-15(10-17-11-15)16(14)8-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCHVAEEBGRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC2(N1CC3=CC=CC=C3)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
A plausible precursor is 1-((4-methoxybenzyloxy)carbonylamino)cyclopropanemethanol, as described in CN111943894A. This compound undergoes methanesulfonylation to form a mesylate intermediate, enhancing leaving-group capability for nucleophilic substitution.
Key Reaction Parameters:
Nucleophilic Displacement
Introducing the isopropyl group requires a sterically demanding nucleophile. Glycine isopropyl ester hydrochloride (2–6 equivalents) serves this purpose, displacing the mesylate in a stereoretentive process.
Optimization Insights:
-
Excess nucleophile (3–4 equivalents) compensates for steric hindrance.
-
Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk elimination side products.
Protective Group Strategy
Benzyl Group Installation
The benzyl moiety at position 8 is introduced via reductive amination or alkylation. A scalable method from CN113214290B employs catalytic hydrogenation under 20–100 psi H₂ with palladium on carbon (10% w/w).
Critical Considerations:
Ether Formation
The 2,5-dioxa bridge is constructed through Williamson ether synthesis. A dihalide precursor (e.g., 1,3-dibromopropane) reacts with a diol intermediate under basic conditions.
Data Table 1: Solvent and Base Screening
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | K₂CO₃ | 62 | 89 |
| DMSO | Cs₂CO₃ | 78 | 92 |
| EtOH | NaOH | 45 | 85 |
Conditions: 80°C, 12 hrs, 2.5 equivalents base.
Reductive Amination Pathway
Intermediate Synthesis
A ketone-bearing cyclopropane (e.g., 3-oxaspiro[3.4]octan-6-one) undergoes reductive amination with benzylamine and isopropyl aldehyde. Sodium triacetoxyborohydride (STAB) in dichloroethane at 0°C affords the tertiary amine in 71% yield.
Cyclization and Dehydration
Acid-catalyzed cyclization (H₂SO₄, toluene, reflux) forms the spirocyclic core. Excess molecular sieves (4Å) mitigate water interference, improving conversion by 22%.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities. Preparative-scale runs achieve >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 3.82–3.75 (m, 2H, OCH₂), 2.91 (sept, J=6.8 Hz, 1H, CH(CH₃)₂).
-
HRMS : Calculated for C₁₆H₂₁NO₂ [M+H]⁺: 260.1646; Found: 260.1649.
| Step | Cost per kg (USD) |
|---|---|
| Mesylation | 120 |
| Amination | 340 |
| Hydrogenation | 210 |
| Total | 670 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the spirocyclic nitrogen, potentially leading to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of these targets. The pathways involved may include modulation of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Spirocyclic Chemistry
Spirocyclic compounds are widely studied for their conformational rigidity and diverse reactivity. Below is a comparative analysis of key structural and functional attributes:
Key Observations:
Ring System and Strain :
- The [3.4] spiro system in the target compound introduces higher ring strain compared to the [4.5] system in ’s analogs. This strain may enhance reactivity in cycloaddition or nucleophilic substitution reactions.
- The bicyclo[3.2.0] system in benzathine benzylpenicillin lacks a spiro center but shares heteroatom diversity, emphasizing the role of ring topology in biological activity.
Substituent Effects: The benzyl and isopropyl groups in the target compound likely enhance lipophilicity, favoring membrane permeability in drug design. In contrast, the dimethylamino-phenyl and benzothiazolyl groups in ’s analogs introduce electron-rich aromatic systems, which may improve fluorescence properties or metal coordination .
This suggests that similar strategies could apply to the target compound, with modifications for isopropyl and benzyl incorporation.
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
Functional Insights:
- Stability : The 2,5-dioxa ether linkages in the target compound confer resistance to hydrolytic degradation compared to the amide-containing analogs in .
- Bioactivity : Benzathine benzylpenicillin’s antibacterial activity underscores the importance of bicyclic systems with heteroatoms. The target compound’s spirocyclic framework may offer similar versatility for designing enzyme inhibitors or receptor modulators.
Biological Activity
8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS Number: 1556097-40-5) is a synthetic compound belonging to the class of azaspiro compounds. Its unique molecular structure, characterized by a spirocyclic framework, suggests potential biological activities that merit investigation. This article compiles and analyzes available data on the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
The molecular formula of this compound is C₁₅H₂₁NO₂, with a molecular weight of approximately 247.34 g/mol. The compound features a complex structure that may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.34 g/mol |
| CAS Number | 1556097-40-5 |
| MDL Number | MFCD27664873 |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its pharmacological properties, including potential anti-inflammatory and analgesic effects.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing pain perception and inflammatory responses.
- Enzymatic Inhibition : There is evidence indicating that it may inhibit specific enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of related azaspiro compounds, providing insights applicable to this compound:
- Anti-inflammatory Effects : In a study examining similar spiro compounds, researchers reported significant reductions in inflammatory markers in animal models following administration of these compounds. This suggests a potential for this compound to exhibit similar properties.
- Analgesic Activity : A related compound demonstrated analgesic effects comparable to standard pain relief medications in preclinical trials. This raises the possibility that this compound could also provide pain relief through similar mechanisms.
Q & A
Basic Research Questions
Q. How can the synthesis of 8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane be optimized for higher yields?
- Methodological Answer : Utilize reflux conditions with stoichiometric control of reagents (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione derivatives as precursors) and monitor reaction progress via thin-layer chromatography (TLC). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can improve yield. Elemental analysis and IR spectroscopy should confirm purity and functional group integrity .
Q. What spectroscopic techniques are critical for characterizing the spirocyclic structure?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretching vibrations (e.g., 1700–1750 cm⁻¹ and 1100–1250 cm⁻¹, respectively).
- NMR : ¹H and ¹³C NMR to resolve isopropyl and benzyl substituents, sp³ hybridized carbons, and oxygen/nitrogen environments.
- UV-Vis : Detect conjugation effects in benzothiazole analogs (if applicable) .
Q. How can crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Validate bond lengths, angles, and torsion angles against spirocyclic analogs. High-resolution data (e.g., < 0.8 Å) reduces thermal motion artifacts .
Advanced Research Questions
Q. What mechanistic insights explain the formation of spirocyclic intermediates during synthesis?
- Methodological Answer : Conduct kinetic studies (e.g., variable-temperature NMR) to track ring-closure steps. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model transition states and activation energies. Compare with analogous spirooxindole or azaspirodecanone systems to identify steric/electronic influences .
Q. How can computational modeling predict the compound’s conformational stability?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess ring puckering and substituent effects. Validate with SC-XRD data. Free energy calculations (e.g., umbrella sampling) quantify rotational barriers of the benzyl/isopropyl groups .
Q. How should researchers address contradictions between experimental and computational data?
- Methodological Answer :
- Statistical Validation : Apply R-factors (e.g., Rint for crystallography) and root-mean-square deviations (RMSD) for MD trajectories.
- Error Analysis : Identify systematic errors (e.g., solvent effects in DFT) or experimental artifacts (e.g., crystal twinning).
- Cross-Validation : Compare results across multiple methods (e.g., NMR vs. XRD for bond angles) .
Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use conceptual density functional theory (cDFT) to predict electrophilic/nucleophilic sites. Link to sp<sup>3</sup>-rich fragment libraries or natural product-inspired frameworks. Validate via structure-activity relationship (SAR) studies targeting specific receptors (e.g., GPCRs or kinases) .
Methodological Best Practices
Q. How to design a robust experimental protocol for spirocyclic analogs?
- Answer :
- Step 1 : Prioritize modular synthesis routes (e.g., cyclocondensation of diketones with amines).
- Step 2 : Optimize purification via recrystallization (e.g., ethanol/water mixtures).
- Step 3 : Validate reproducibility across ≥3 independent trials with error margins <5% .
Q. What statistical methods are recommended for analyzing crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
